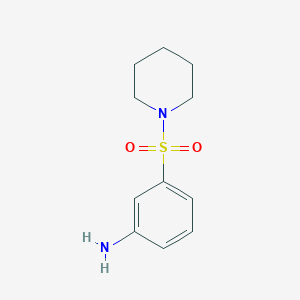

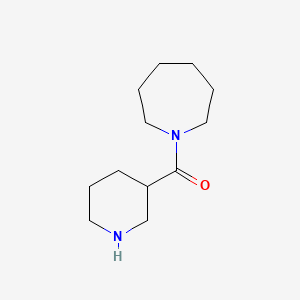

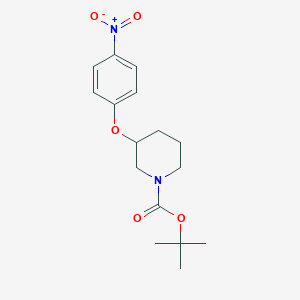

![molecular formula C10H15ClFNO B1306232 4-[(4-Fluorophenyl)amino]butan-1-ol CAS No. 435345-40-7](/img/structure/B1306232.png)

4-[(4-Fluorophenyl)amino]butan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(4-Fluorophenyl)amino]butan-1-ol is a useful research compound. Its molecular formula is C10H15ClFNO and its molecular weight is 219.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

Research on compounds like "2-Fluoro-4-bromobiphenyl" provides insights into the synthesis of fluorinated organic compounds, highlighting the challenges and solutions in their synthesis, such as the avoidance of toxic reagents and the development of practical synthesis methods (Qiu et al., 2009).

Biomedical Applications

The study of paramagnetic amino acids like TOAC, which are structurally related to amino-functionalized organic compounds, reveals their utility in analyzing peptide structures and interactions, with applications in EPR spectroscopy and peptide-protein interaction studies (Schreier et al., 2012). Similarly, the exploration of 4-phenylbutyric acid (a compound with a similar butan-1-ol group) in maintaining proteostasis and its potential therapeutic effects against various pathologies provides a model for the potential biomedical applications of "4-[(4-Fluorophenyl)amino]butan-1-ol" (Kolb et al., 2015).

Material Science and Catalysis

Research on the use of metal cation-exchanged clays in organic synthesis, including the Friedel-Crafts alkylation, provides a perspective on the catalytic applications of fluorinated compounds and their potential role in the development of new materials and catalysts (Tateiwa & Uemura, 1997).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-Fluorophenyl)amino]butan-1-ol involves the reaction of 4-fluoroaniline with butyraldehyde in the presence of a reducing agent to form the intermediate 4-[(4-Fluorophenyl)amino]butanal, which is then reduced to the final product using a reducing agent such as sodium borohydride or lithium aluminum hydride.", "Starting Materials": [ "4-fluoroaniline", "butyraldehyde", "reducing agent (e.g. sodium borohydride or lithium aluminum hydride)", "solvent (e.g. ethanol or methanol)", "acid catalyst (e.g. hydrochloric acid or sulfuric acid)" ], "Reaction": [ "Step 1: Dissolve 4-fluoroaniline in a solvent such as ethanol or methanol.", "Step 2: Add butyraldehyde to the solution and mix well.", "Step 3: Add an acid catalyst such as hydrochloric acid or sulfuric acid to the solution and heat the mixture to reflux.", "Step 4: Allow the reaction to proceed for several hours until the intermediate 4-[(4-Fluorophenyl)amino]butanal is formed.", "Step 5: Cool the reaction mixture and add a reducing agent such as sodium borohydride or lithium aluminum hydride.", "Step 6: Allow the reduction reaction to proceed for several hours until the final product, 4-[(4-Fluorophenyl)amino]butan-1-ol, is formed.", "Step 7: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |

CAS番号 |

435345-40-7 |

分子式 |

C10H15ClFNO |

分子量 |

219.68 g/mol |

IUPAC名 |

4-(4-fluoroanilino)butan-1-ol;hydrochloride |

InChI |

InChI=1S/C10H14FNO.ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-13;/h3-6,12-13H,1-2,7-8H2;1H |

InChIキー |

MDXZYHPFLINSKB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NCCCCO)F |

正規SMILES |

C1=CC(=CC=C1NCCCCO)F.Cl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

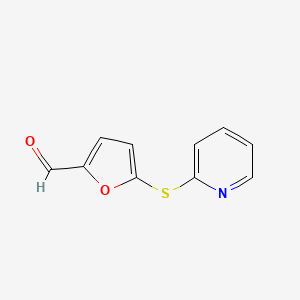

![tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1306161.png)

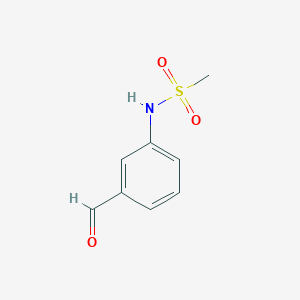

![5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1306165.png)

![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1306168.png)